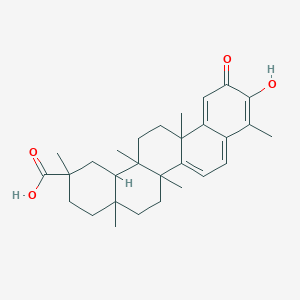

10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Description

This triterpenoid derivative features a highly substituted polycyclic framework with a hydroxy group at position C-10, a ketone at C-11, and six methyl groups distributed across the picene backbone. The molecular weight is reported as 450.617 g/mol, reflecting its complex structure .

Properties

IUPAC Name |

10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJSQWZMSAGSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Celastrol can be synthesized through various chemical routes. One common method involves the extraction of celastrol from the root of Tripterygium wilfordii using organic solvents such as ethanol or methanol . The extracted compound is then purified through chromatographic techniques.

Industrial Production Methods: Industrial production of celastrol typically involves large-scale extraction from the plant roots, followed by purification processes to obtain the compound in its pure form. Advances in nanotechnology have also led to the development of celastrol-loaded liposomes and nanoparticles to enhance its bioavailability and therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Celastrol undergoes various chemical reactions, including:

Oxidation: Celastrol can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert celastrol into its hydroquinone form.

Substitution: Substitution reactions can introduce different functional groups into the celastrol molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted celastrol compounds .

Scientific Research Applications

Chemical Properties and Structure

Celastrol is a natural product with the IUPAC name (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid . It has a molecular formula of C29H38O3 . Celastrol is also known by other names, including compound 2 . Database links for celastrol include BindingDB Ligand (205457), GtoPdb PubChem SID (384403665), PubChem CID (122724), and RCSB PDB Ligand (AQR) .

Scientific Research Applications

- Anti-inflammatory and Antioxidant Properties: Celastrol is known for its anti-inflammatory and antioxidant effects . It can inhibit lipid peroxidation in mitochondria and the activation of TNF-alpha-induced NFkappaB .

- Inhibition of Topoisomerase II: Celastrol inhibits topoisomerase II activity in vitro with an IC50 value of 7.41 μM .

- Cancer Research: Celastrol is being explored for its potential role in precision onco-nutrition . It is also one of the compounds present in Tripterygium wilfordii Hook. F, which is used for treating psoriasis .

- Cell Proliferation Assay: Celastrol has been used in cell proliferation assays to study its effects on cancer cell lines . For example, it has been investigated for its ability to inhibit cell proliferation and induce apoptosis in human breast cancer cell lines .

Safety and Regulatory Information

Mechanism of Action

Celastrol exerts its effects through multiple molecular targets and pathways:

Heat Shock Protein 90 (HSP90) Inhibition: Celastrol inhibits HSP90, leading to the degradation of its client proteins and suppression of cancer cell growth.

Nuclear Factor-kappa B (NF-κB) Pathway: Celastrol inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.

Antioxidant Activity: Celastrol scavenges reactive oxygen species, protecting cells from oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

a. (2R,4aS,6aS,12bR,14aS,14bR)-10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-...carboxamide

- Key Difference: Incorporates a 6-methoxyquinolin-8-yl substituent linked via a pentylamine group.

- Implications: The quinoline moiety may enhance binding to targets like kinases or DNA, common in anticancer agents. The extended alkyl chain could improve membrane permeability .

- Molecular Weight: Not explicitly stated but likely higher than the parent compound due to the added substituent.

b. 10-((2’-(((Hydroxyamino)oxy)carbonyl)-[1,1’-biphenyl]-2-carbonyl)oxy)-...heptamethyl-13-oxo-...carboxylic Acid (11d)

- Key Difference: Features a biphenyl-hydroxyaminooxycarbonyl group.

- Implications: The biphenyl structure may increase aromatic stacking interactions, while the hydroxyaminooxy group could act as a chelator or prodrug linker. This compound’s complexity suggests use in targeted drug delivery or metalloenzyme inhibition .

- Molecular Weight : Expected to exceed 500 g/mol based on structural additions.

c. Glycyrrhetinic Acid Hydrogen Succinate

- Key Difference : A succinate ester replaces the carboxylic acid at C-2.

- Implications: The ester improves lipophilicity, enhancing bioavailability.

- Molecular Weight : ~494 g/mol (calculated from IUPAC name).

Physicochemical and Pharmacokinetic Comparisons

- Solubility Trends: The target compound’s carboxylic acid group confers higher aqueous solubility compared to esterified analogs (e.g., glycyrrhetinic acid succinate). However, alkyl/aryl extensions (e.g., quinoline or biphenyl groups) may counterbalance this by increasing hydrophobicity .

- Metabolic Stability : Deuteration (as in ’s deuterated analog) could prolong half-life by reducing CYP-mediated metabolism, a strategy applicable to the target compound for pharmacokinetic optimization .

Biological Activity

10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings and case studies.

The compound's IUPAC name indicates its structural complexity. It is classified as a natural product and has been associated with various pharmacological activities. The molecular formula is with a molecular weight of approximately 470.68 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly in breast cancer models. A study highlighted that metabolites derived from n-3 fatty acids can inhibit the growth of breast cancer cell lines by targeting specific signaling pathways. The compound was shown to induce apoptosis in cancer cells through mechanisms that involve differential impacts on canonical pathways associated with cancer growth ( ).

Cannabinoid Receptor Interaction

This compound has been studied for its interaction with cannabinoid receptors (CB1 and CB2). It demonstrates full agonistic activity at CB1 receptors and antagonistic effects at CB2 receptors. This dual action suggests potential therapeutic applications in pain management and inflammation modulation through the endocannabinoid system ( ).

Anti-inflammatory Effects

10-Hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid exhibits significant anti-inflammatory properties . Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation ( ).

Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.

- Signaling Pathway Modulation : It affects various signaling pathways including MAPK and PI3K/Akt pathways which are critical in cancer progression.

- Endocannabinoid System Interaction : By interacting with cannabinoid receptors, it influences pain perception and inflammatory responses.

Q & A

Q. What are the primary mechanisms of action underlying celastrol’s anti-inflammatory and anticancer activity?

Celastrol inhibits the NF-κB signaling pathway, reducing pro-inflammatory mediators like COX-2, IL-8, and ICAM-1. It also suppresses LPS-induced NO and PGE2 production in macrophages and blocks IL-1β-induced PGE2 in orbital fibroblasts . In cancer models, celastrol induces apoptosis via JNK activation, AKT suppression, and downregulation of anti-apoptotic proteins (e.g., Bcl-2) . Key pathways include STAT3 modulation and ERK phosphorylation inhibition, as observed in CFA-induced arthritis and triple-negative breast cancer studies .

Q. How is celastrol synthesized, and what are the challenges in isolating its stereoisomers?

Celastrol is a pentacyclic triterpenoid isolated from Tripterygium wilfordii root extracts. Synthesis involves derivatization of the carboxylic acid group, such as esterification with phenoxypropyl or indolyl moieties. Challenges include maintaining stereochemical integrity (11 defined stereocenters) and achieving high purity (>93% via HPLC with 0.1% phosphoric acid/acetonitrile gradients). Derivatives like compounds 10–14 show yields of 51–69% and require ESI-HRMS for structural validation .

Q. What safety protocols are recommended for handling celastrol in laboratory settings?

Full protective clothing, nitrile gloves (frequently replaced), and respiratory protection (e.g., NIOSH-approved masks for particulates) are mandatory. Environmental controls include fume hoods and sealed containment for waste. Celastrol’s stability is pH-sensitive, and it reacts with strong oxidizers, necessitating inert storage conditions .

Advanced Research Questions

Q. How can experimental designs address discrepancies in celastrol’s dose-dependent cytotoxicity across cancer cell lines?

Contradictions in IC50 values (e.g., leukemia vs. lung cancer) may arise from cell-specific redox environments or variable ABC transporter expression. Researchers should:

Q. What methodological approaches optimize celastrol’s bioavailability given its BCS Class IV classification?

Celastrol’s low solubility (Log P = 5.63) and permeability necessitate nanoformulations. Successful strategies include:

Q. How do researchers reconcile celastrol’s dual pro- and anti-oxidant effects in neurodegenerative models?

In Parkinson’s disease models, celastrol’s antioxidant effects dominate at low doses (0.1–1 µM) via Nrf2 activation, while higher doses (>5 µM) induce ROS-mediated apoptosis. Experimental recommendations:

- Measure glutathione levels and mitochondrial membrane potential concurrently.

- Use tissue-specific redox biosensors (e.g., Grx1-roGFP2) in live-cell imaging .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.